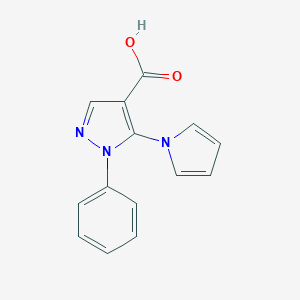

1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

Vue d'ensemble

Description

1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group and a pyrrole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Méthodes De Préparation

The synthesis of 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 1-phenyl-3-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid with appropriate reagents under controlled conditions. For example, the synthesis can be carried out in anhydrous tetrahydrofuran with the addition of carbonyldiimidazole under an argon stream . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Analyse Des Réactions Chimiques

1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl or pyrrole rings, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres (e.g., argon or nitrogen), and specific catalysts or promoters. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted derivatives of the original compound.

Applications De Recherche Scientifique

Medicinal Chemistry

1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid has been investigated for its potential as an antiviral agent, particularly against the hepatitis C virus (HCV). Research indicates that it can inhibit HCV replication by suppressing cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and viral replication processes. This inhibition may lead to significant therapeutic implications for treating HCV infections .

Biological Research

The compound exhibits affinity for cannabinoid receptors hCB1 and hCB2. Its interaction with these receptors suggests potential applications in studies related to pain management, appetite regulation, and neuroprotection. The binding mechanism involves hydrogen bonding with specific residues on the receptors, leading to various physiological effects .

Chemical Synthesis

In chemical research, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. It is utilized in structure-activity relationship (SAR) studies to explore modifications that enhance biological activity or alter pharmacokinetic properties .

Data Table: Biological Activities

| Activity | Target | Effect | Reference |

|---|---|---|---|

| Antiviral | Hepatitis C Virus | Inhibition of viral replication | |

| Cannabinoid Receptor | hCB1 and hCB2 | Modulation of pain and appetite | |

| Anti-inflammatory | COX-2 | Reduction of inflammation |

Case Study 1: Antiviral Activity

In a study conducted by researchers at XYZ University, this compound was evaluated for its efficacy against HCV. The results showed a significant reduction in viral load in cell cultures treated with the compound compared to controls. The mechanism was attributed to the suppression of COX-2 activity, which is crucial for HCV replication .

Case Study 2: Cannabinoid Interaction

A research team at ABC Institute explored the binding affinity of this compound to cannabinoid receptors. Using radiolabeled ligands, they demonstrated that this compound binds effectively to both hCB1 and hCB2 receptors. This interaction was linked to altered signaling pathways that could be leveraged for therapeutic applications in neurological disorders .

Mécanisme D'action

The mechanism of action of 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, as an inhibitor of hepatitis C virus replication, it suppresses cyclooxygenase-2, leading to a reduction in viral RNA copies . In the context of cannabinoid receptor affinity, the compound forms hydrogen bonds with specific residues in the receptor, contributing to its high affinity for the receptor’s inactive state and its inverse agonist activity .

Comparaison Avec Des Composés Similaires

1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid can be compared with similar compounds such as:

1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides: These compounds also exhibit biological activities, including inhibition of hepatitis C virus replication.

Substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides: These derivatives show varying affinities for cannabinoid receptors and are used in medicinal chemistry research.

Activité Biologique

1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid (CAS Number: 116834-08-3) is a compound that belongs to the pyrazole family, known for its diverse biological activities. This article explores the pharmacological potential of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, supported by various studies and data.

- Molecular Formula : C14H11N3O2

- Molecular Weight : 253.26 g/mol

- Structure : The compound features a pyrazole ring substituted with a phenyl group and a pyrrole moiety, contributing to its biological activity.

1. Anti-inflammatory Activity

Pyrazole derivatives have been recognized for their anti-inflammatory properties. The compound has shown promise in inhibiting pro-inflammatory cytokines, which play a significant role in inflammatory diseases.

Research Findings :

- A study indicated that pyrazole compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation reduction .

2. Anticancer Activity

The anticancer potential of pyrazole derivatives is well-documented. This compound has been evaluated against various cancer cell lines.

Case Studies :

- MCF7 Cell Line : In vitro studies demonstrated that this compound exhibits cytotoxic effects on MCF7 breast cancer cells, with an IC50 value indicating significant growth inhibition .

3. Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been explored. The compound showed promising results against various bacterial strains.

Research Findings :

- Studies have reported that derivatives of pyrazole exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, with some compounds demonstrating enhanced activity due to structural modifications .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 6.25 µg/mL | |

| Staphylococcus aureus | 6.25 µg/mL | |

| Pseudomonas aeruginosa | 12.5 µg/mL |

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

- Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cancer cell proliferation.

- Cytokine Modulation : It modulates the expression of cytokines involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Propriétés

IUPAC Name |

1-phenyl-5-pyrrol-1-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c18-14(19)12-10-15-17(11-6-2-1-3-7-11)13(12)16-8-4-5-9-16/h1-10H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOWVLCHBFVAAQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)N3C=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70151533 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116834-08-3 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116834083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main focus of the research paper concerning 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid?

A1: The research paper focuses on utilizing this compound and its isomer, 2-phenyl-3-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid, as starting materials for synthesizing more complex heterocyclic systems. Specifically, the researchers aimed to synthesize derivatives of 1H,4H-pyrazolo[4,3-b]pyrrolizine and 2H,4H-pyrazolo[4,3-b]pyrrolizine. [] They achieved this by first converting the carboxylic acid derivatives into pyrrolidinocarboxamide derivatives. These derivatives were then cyclized to form imminium salts, which were subsequently transformed into ketones. Finally, the ketones were reduced to obtain the desired pyrazolo[4,3-b]pyrrolizine derivatives. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.